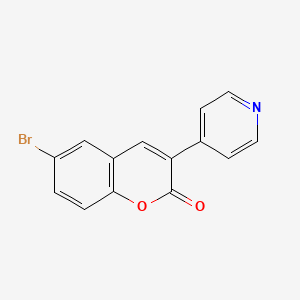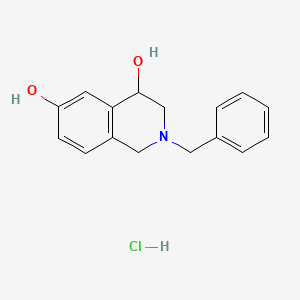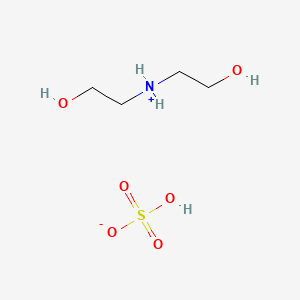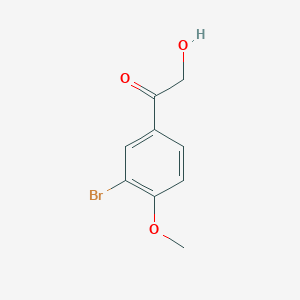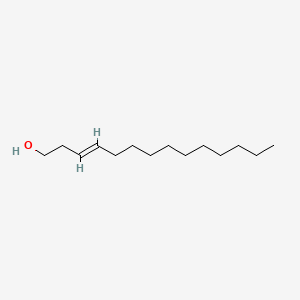
3-Tetradecen-1-ol, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecen-1-ol, (E)-: is an organic compound with the molecular formula C14H28O . It is a long-chain fatty alcohol characterized by the presence of a double bond in the trans (E) configuration at the third carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkenes: One common method involves the hydrogenation of alkenes.
Grignard Reaction: Another method involves the Grignard reaction, where an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent.
Industrial Production Methods: Industrial production often involves the extraction of the compound from natural sources, such as plant essential oils. This method is preferred for its cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Tetradecen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods .
Biology: In biological research, this compound is used to study the metabolic pathways of long-chain fatty alcohols. It is also a component of certain pheromones, making it useful in entomological studies .
Industry: Industrially, it is used in the production of surfactants, lubricants, and plasticizers. Its ability to modify the properties of materials makes it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-Tetradecen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes and carboxylic acids. These metabolites can then participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
11-Tetradecen-1-ol, (E)-: Similar in structure but with the double bond at the eleventh position.
7-Tetradecen-1-ol, (E)-: Has the double bond at the seventh position.
2-Tetradecen-1-ol, (E)-: Features the double bond at the second position.
Uniqueness: 3-Tetradecen-1-ol, (E)- is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure makes it particularly useful in studies related to long-chain fatty alcohols and their derivatives .
Eigenschaften
CAS-Nummer |
68900-86-7 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
(E)-tetradec-3-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h11-12,15H,2-10,13-14H2,1H3/b12-11+ |
InChI-Schlüssel |
DQELOVNSWGCVQZ-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/CCO |
Kanonische SMILES |
CCCCCCCCCCC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
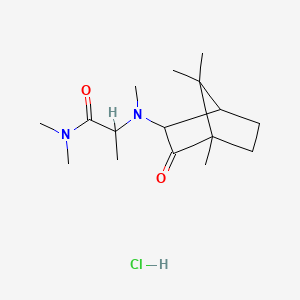
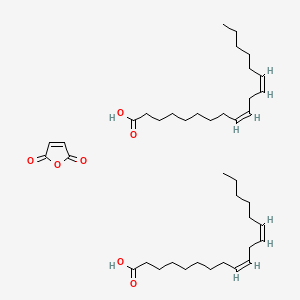
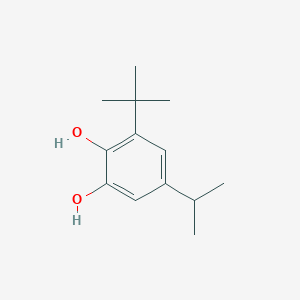
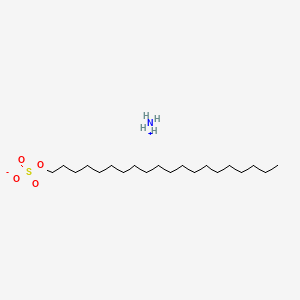
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
